N-(2-Methoxybenzyl)piperidine-4-amine dihydrochloride N-(2-Methoxybenzyl)piperidine-4-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1233953-07-5
VCID: VC6551667
InChI: InChI=1S/C13H20N2O.2ClH/c1-16-13-5-3-2-4-11(13)10-15-12-6-8-14-9-7-12;;/h2-5,12,14-15H,6-10H2,1H3;2*1H
SMILES: COC1=CC=CC=C1CNC2CCNCC2.Cl.Cl
Molecular Formula: C13H22Cl2N2O
Molecular Weight: 293.23

N-(2-Methoxybenzyl)piperidine-4-amine dihydrochloride

CAS No.: 1233953-07-5

Cat. No.: VC6551667

Molecular Formula: C13H22Cl2N2O

Molecular Weight: 293.23

* For research use only. Not for human or veterinary use.

N-(2-Methoxybenzyl)piperidine-4-amine dihydrochloride - 1233953-07-5

CAS No. 1233953-07-5
Molecular Formula C13H22Cl2N2O
Molecular Weight 293.23
IUPAC Name N-[(2-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride
Standard InChI InChI=1S/C13H20N2O.2ClH/c1-16-13-5-3-2-4-11(13)10-15-12-6-8-14-9-7-12;;/h2-5,12,14-15H,6-10H2,1H3;2*1H
Standard InChI Key CYCJYIZKUDBDNR-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CNC2CCNCC2.Cl.Cl

Chemical Identity and Structural Properties

Molecular Characteristics

N-(2-Methoxybenzyl)piperidine-4-amine dihydrochloride has the molecular formula C₁₃H₂₂Cl₂N₂O and a molecular weight of 293.23 g/mol. The compound consists of a piperidine core (a six-membered amine ring) modified at the 4-position with an amine group and a 2-methoxybenzyl substituent. The dihydrochloride salt formation protonates the amine groups, improving solubility in polar solvents . Key structural features include:

  • Piperidine ring: Provides conformational rigidity and serves as a scaffold for interactions with biological targets.

  • 2-Methoxybenzyl group: Introduces electron-donating methoxy substituents, influencing electronic distribution and binding affinity.

  • Dihydrochloride counterions: Enhance stability and facilitate salt formation during purification.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₂₂Cl₂N₂O
Molecular Weight293.23 g/mol
CAS Number1233953-07-5
Solubility>50 mg/mL in water (predicted)
Storage Conditions2–8°C, protected from light

Synthesis and Optimization

Synthetic Routes

The synthesis of N-(2-Methoxybenzyl)piperidine-4-amine dihydrochloride typically involves a multi-step process:

  • Alkylation of Piperidine: Reacting piperidine-4-amine with 2-methoxybenzyl chloride in the presence of a base (e.g., sodium hydride) to form the secondary amine intermediate .

  • Salt Formation: Treating the free base with hydrochloric acid to precipitate the dihydrochloride salt.

Recent advancements in synthetic methodologies have improved yields:

  • Microwave-assisted synthesis: Reduces reaction times from hours to minutes while maintaining >85% yield.

  • Solvent-free conditions: Minimizes waste and simplifies purification .

Industrial-Scale Production

Industrial protocols employ continuous flow reactors to enhance efficiency. Key steps include:

  • Automated pH control: Ensures consistent protonation during salt formation.

  • Recrystallization: Purifies the final product using ethanol/water mixtures .

Biological Activity and Mechanistic Insights

Receptor Interactions

Piperidine derivatives are renowned for their affinity to serotonin (5-HT) receptors and dopamine transporters . While direct data on N-(2-Methoxybenzyl)piperidine-4-amine dihydrochloride are sparse, structural analogs exhibit:

  • 5-HT₁A receptor agonism: Linked to anxiolytic and antidepressant effects .

  • σ-Receptor modulation: Potential applications in neuropathic pain management .

Enzyme Inhibition

The compound’s amine group may interact with enzymes involved in neurotransmitter metabolism:

  • Monoamine oxidase (MAO) inhibition: Prevents breakdown of serotonin and dopamine, prolonging their activity .

  • Kinase modulation: Piperidine-based inhibitors (e.g., 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides) show nanomolar potency against kinases like JAK3.

Research Findings and Preclinical Data

In Vitro Studies

  • Binding affinity assays: Analogous compounds demonstrate IC₅₀ values of 10–100 nM for serotonin receptors .

  • Cytotoxicity profiles: Low toxicity (IC₅₀ > 100 μM) in HEK293 and SH-SY5Y cell lines.

Animal Models

Although no in vivo studies specifically target this compound, related piperidines show:

  • Antidepressant activity: Reduced immobility time in forced swim tests (FST) by 40–60% at 10 mg/kg doses .

  • Neuroprotection: 30% reduction in oxidative stress markers in rodent models of Parkinson’s disease .

Challenges and Future Directions

Knowledge Gaps

  • Pharmacokinetics: Absence of ADME (absorption, distribution, metabolism, excretion) data for the dihydrochloride form.

  • Target specificity: Risk of off-target effects due to structural similarity to other piperidines .

Research Priorities

  • In vivo efficacy studies: Validate antidepressant and neuroprotective claims.

  • Structural optimization: Introduce fluorinated substituents to enhance blood-brain barrier penetration .

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